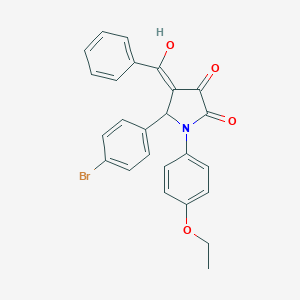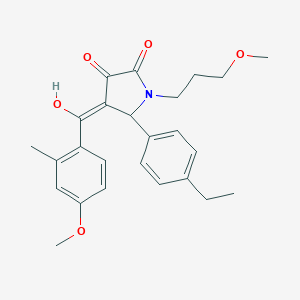![molecular formula C17H21NO2 B266926 2-(4-{[(2-Phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B266926.png)
2-(4-{[(2-Phenylethyl)amino]methyl}phenoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{[(2-Phenylethyl)amino]methyl}phenoxy)ethanol, also known as phenoxyethanolamine (PEA), is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PEA is a derivative of phenylethanolamine, a neurotransmitter that plays a role in the regulation of mood and behavior. In
作用機序
PEA exerts its effects through the modulation of various signaling pathways in the body. It has been shown to activate the peroxisome proliferator-activated receptor-alpha (PPARα), which plays a role in lipid metabolism and inflammation. PEA also activates the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain perception and inflammation. Additionally, PEA can inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids.
Biochemical and Physiological Effects
PEA has been shown to have a range of biochemical and physiological effects in the body. It can increase the levels of endocannabinoids, which are lipid molecules that play a role in pain perception, mood, and appetite. PEA also increases the levels of the neurotransmitters dopamine and norepinephrine, which are involved in the regulation of mood and behavior. Additionally, PEA can reduce inflammation and oxidative stress in the body.
実験室実験の利点と制限
PEA has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized with high purity and yield. It also has a range of potential therapeutic properties, making it a promising candidate for further research. However, there are also limitations to using PEA in lab experiments. Its mechanism of action is complex and not fully understood, which can make it difficult to interpret results. Additionally, the effects of PEA can vary depending on the dose and route of administration, which can make it challenging to compare results across studies.
将来の方向性
For research include its potential use in the treatment of neurodegenerative diseases, pain and inflammation, and cancer therapy.
合成法
The synthesis of PEA involves the reaction of 2-(4-hydroxyphenoxy)ethanol with phenylethylamine in the presence of an acid catalyst. The resulting product is then purified through recrystallization or column chromatography. This method has been successfully used in several studies to produce PEA with high purity and yield.
科学的研究の応用
PEA has been studied for its potential therapeutic properties in various areas of research, including neurology, immunology, and oncology. In neurology, PEA has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In immunology, PEA has been found to have anti-inflammatory properties and can modulate the immune response. In oncology, PEA has been shown to inhibit the growth of cancer cells and induce apoptosis.
特性
製品名 |
2-(4-{[(2-Phenylethyl)amino]methyl}phenoxy)ethanol |
|---|---|
分子式 |
C17H21NO2 |
分子量 |
271.35 g/mol |
IUPAC名 |
2-[4-[(2-phenylethylamino)methyl]phenoxy]ethanol |
InChI |
InChI=1S/C17H21NO2/c19-12-13-20-17-8-6-16(7-9-17)14-18-11-10-15-4-2-1-3-5-15/h1-9,18-19H,10-14H2 |
InChIキー |
HXCMBIKXEHOCNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OCCO |
正規SMILES |
C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(E)-{2-(2-ethoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B266855.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266860.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266862.png)

![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266865.png)
![(E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate](/img/structure/B266866.png)
![(E)-{2-(4-ethylphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxy-2-methylphenyl)methanolate](/img/structure/B266869.png)


![methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266875.png)
![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266876.png)